molecular formula C10H12N2O2 B2787022 Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate CAS No. 2408974-99-0

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate

Cat. No.: B2787022
CAS No.: 2408974-99-0
M. Wt: 192.218
InChI Key: IUPRGYURTFNLIM-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phosphine (PBu3) in acetic acid (AcOH) to achieve cyclization with excellent yields . Another approach may involve the Heck reaction, where aminopyridine derivatives are reacted with palladium catalysts and other reagents to form the naphthyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

Uniqueness

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)9-7-3-2-5-11-8(7)4-6-12-9/h4,6,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPRGYURTFNLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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